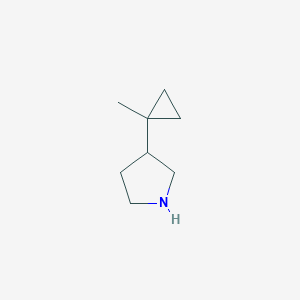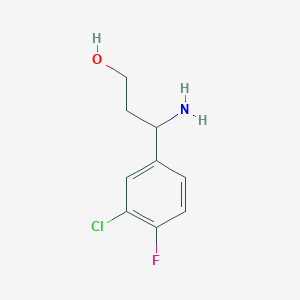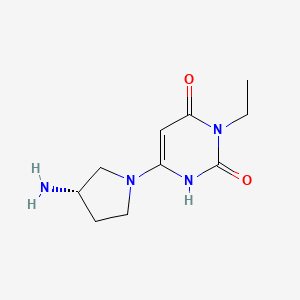
3-(1-Methylcyclopropyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methylcyclopropyl)pyrrolidine is an organic compound with the molecular formula C8H15N. It features a pyrrolidine ring substituted with a 1-methylcyclopropyl group at the third position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methylcyclopropyl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-methylcyclopropylamine with a suitable pyrrolidine precursor under controlled conditions. The reaction may require catalysts such as iridium complexes to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or crystallization to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(1-Methylcyclopropyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidines or cyclopropyl derivatives.
Applications De Recherche Scientifique
3-(1-Methylcyclopropyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts
Mécanisme D'action
The mechanism of action of 3-(1-Methylcyclopropyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring’s unique structure allows it to fit into active sites of proteins, influencing biochemical pathways. The cyclopropyl group may enhance the compound’s stability and binding affinity .
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Cyclopropylamine: Contains a cyclopropyl group attached to an amine.
N-Methylpyrrolidine: A methyl-substituted pyrrolidine.
Comparison: 3-(1-Methylcyclopropyl)pyrrolidine is unique due to the presence of both a cyclopropyl group and a pyrrolidine ring. This combination imparts distinct chemical and physical properties, such as increased rigidity and potential for diverse chemical reactivity. Compared to pyrrolidine, the addition of the cyclopropyl group enhances the compound’s steric hindrance and may improve its pharmacokinetic profile .
Propriétés
Formule moléculaire |
C8H15N |
|---|---|
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
3-(1-methylcyclopropyl)pyrrolidine |
InChI |
InChI=1S/C8H15N/c1-8(3-4-8)7-2-5-9-6-7/h7,9H,2-6H2,1H3 |
Clé InChI |
QRTDQFGBTAGJCH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)C2CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[2-(Aminomethyl)but-3-yn-1-yl]cyclopropane hydrochloride](/img/structure/B13561450.png)




![2-({Bicyclo[2.2.1]heptan-2-yl}methyl)pyrrolidinehydrochloride](/img/structure/B13561470.png)
![11-Oxa-3-thia-5-azatricyclo[6.2.1.0,2,6]undeca-2(6),4-diene](/img/structure/B13561484.png)


